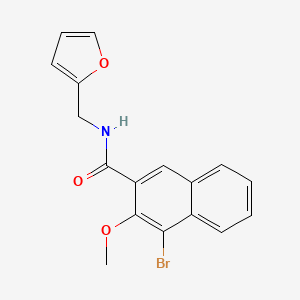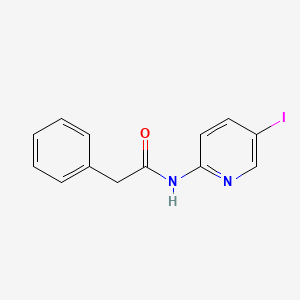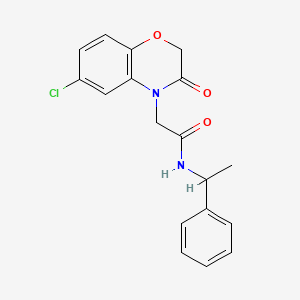![molecular formula C25H24N2O6S B4402866 N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4402866.png)
N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as BDDPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDDPS is a small molecule that has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been found to have a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of anti-inflammatory research. This compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been found to have analgesic properties, making it a potential candidate for pain management. In addition, this compound has been shown to have anti-cancer properties, making it a promising candidate for cancer research.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and anti-cancer properties, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage. This compound has also been found to have neuroprotective properties, which may help protect the brain from damage caused by neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, analgesic, anti-cancer, antioxidant, and neuroprotective properties, making it a versatile tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One limitation is its complex synthesis process, which can be time-consuming and expensive. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a pain management tool and its anti-cancer properties.
In addition, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. This could lead to the development of new drugs and therapies that target specific biological pathways and have fewer side effects than current treatments.
Conclusion:
This compound is a promising candidate for various scientific research applications due to its wide range of biological activities. Its anti-inflammatory, analgesic, anti-cancer, antioxidant, and neuroprotective properties make it a versatile tool for scientific research. However, further research is needed to fully understand its mechanism of action and its potential as a drug or therapy.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c28-25(26-19-6-11-23-24(16-19)32-17-31-23)18-12-14-27(15-13-18)34(29,30)22-9-7-21(8-10-22)33-20-4-2-1-3-5-20/h1-11,16,18H,12-15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICBWJISBHWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4402785.png)
![1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402793.png)
![N-[1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4402801.png)
![1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
![N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4402809.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4402828.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide](/img/structure/B4402831.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4402843.png)


![4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4402876.png)


